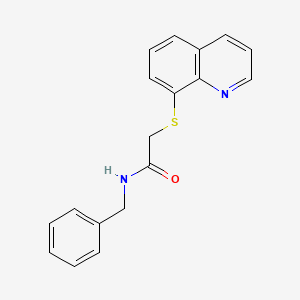
N-2,1,3-benzothiadiazol-4-yl-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is typically synthesized through the benzoylation process involving 2-aminobenzothiazole and 2-methoxybenzoyl chloride. This process results in the formation of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, confirmed by techniques such as gas chromatographic mass spectrometry (GC-MS) (Prabukanthan et al., 2020).
Molecular Structure Analysis
The molecular structure of N-2,1,3-Benzothiadiazol-4-yl-4-methoxybenzamide has been characterized by single-crystal X-ray diffraction, showing a triclinic system with space group P-1. The compound's molecular ion peak is observed at 284.3, with the presence of the carbonyl functional group confirmed by FT-IR spectra vibration mode at 1654 cm-1 (Prabukanthan et al., 2020).
Chemical Reactions and Properties
While specific chemical reactions involving N-2,1,3-Benzothiadiazol-4-yl-4-methoxybenzamide are not detailed, benzothiadiazoles generally participate in reactions such as metal-catalyzed C-H bond functionalization due to the presence of N,N-bidentate directing groups. This makes them suitable for various organic transformations (Hamad H. Al Mamari et al., 2019).
Physical Properties Analysis
The compound exhibits an absorbance band in the UV-NIR region at 305 nm with an optical band gap of 3.67 eV. The thermal analysis indicates stability up to 160°C. The compound's molecular structure and intermolecular interactions contribute to its physical stability and optical properties (Prabukanthan et al., 2020).
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
N-2,1,3-benzothiadiazol-4-yl-4-methoxybenzamide derivatives exhibit remarkable potential in photodynamic therapy (PDT), particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzothiadiazole derivatives. These compounds showed excellent properties as photosensitizers in PDT, including high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Agents
Derivatives of N-2,1,3-benzothiadiazol-4-yl-4-methoxybenzamide have been designed, synthesized, and evaluated for their anticonvulsant properties. Faizi et al. (2017) developed a series of 4-thiazolidinone derivatives as benzodiazepine receptor agonists, showing significant anticonvulsant activity in tests. These findings suggest the compound's utility in developing new therapeutic agents for epilepsy and related neurological conditions (Faizi et al., 2017).
Optical, Thermal, and Biological Studies
The chemical synthesis and characterization of heterocyclic compounds like N-2,1,3-benzothiadiazol-4-yl-4-methoxybenzamide lead to applications in material science. Prabukanthan et al. (2020) synthesized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and conducted various studies to determine its structural, optical, thermal, and biological properties. The compound exhibited promising antibacterial and antifungal activities, along with significant second harmonic generation (SHG) efficiency, indicating its potential in optical applications and as a biocidal agent (Prabukanthan et al., 2020).
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-10-7-5-9(6-8-10)14(18)15-11-3-2-4-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAANQWNNKBTLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)